![molecular formula C6H10N2O3S B13839712 N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
N-[(4R)-4-Thiazolidinylcarbonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4R)-4-Thiazolidinylcarbonyl]glycine is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine ring attached to a glycine molecule, which imparts distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4R)-4-Thiazolidinylcarbonyl]glycine typically involves the reaction of thiazolidine derivatives with glycine under specific conditions. One common method involves the use of thiazolidine-4-carboxylic acid, which is reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
N-[(4R)-4-Thiazolidinylcarbonyl]glycine undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
N-[(4R)-4-Thiazolidinylcarbonyl]glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of N-[(4R)-4-Thiazolidinylcarbonyl]glycine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The glycine moiety can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of N-[(4R)-4-Thiazolidinylcarbonyl]glycine.
N-[(4R)-4-Thiazolidinylcarbonyl]alanine: A similar compound where glycine is replaced by alanine.
N-[(4R)-4-Thiazolidinylcarbonyl]serine: A derivative where glycine is replaced by serine.
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring and glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C6H10N2O3S |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
2-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O3S/c9-5(10)1-7-6(11)4-2-12-3-8-4/h4,8H,1-3H2,(H,7,11)(H,9,10)/t4-/m0/s1 |
InChI 键 |
NXTYBQWVXDPCKQ-BYPYZUCNSA-N |
手性 SMILES |
C1[C@H](NCS1)C(=O)NCC(=O)O |
规范 SMILES |
C1C(NCS1)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


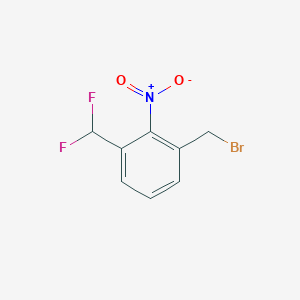
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)


![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
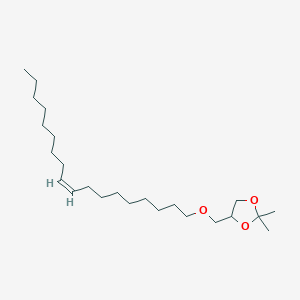
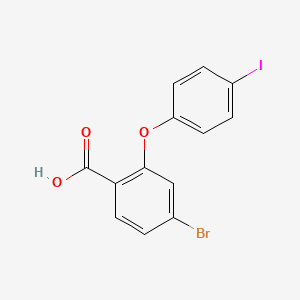
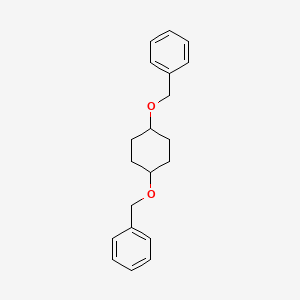
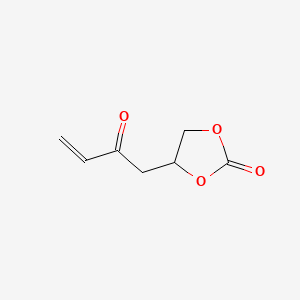
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)

![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
